molecular formula C13H10F3NO B2696378 2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone CAS No. 113768-63-1

2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone

Cat. No.: B2696378
CAS No.: 113768-63-1
M. Wt: 253.224
InChI Key: YLTWRPVBIIUZKL-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone is a specialized chemical building block designed for the discovery and development of new antibacterial agents. Its molecular structure incorporates two pharmacologically significant motifs: a pyrrole heterocycle and a trifluoromethyl ketone group. The pyrrole ring is a privileged scaffold in medicinal chemistry, found in numerous natural compounds with demonstrated bioactivity . Recent advances highlight pyrrole-based compounds as promising candidates against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), by potentially acting through novel mechanisms . The trifluoromethyl ketone moiety is a key functional group known to enhance a compound's metabolic stability, lipophilicity, and its ability to interact with enzyme active sites, making it a valuable feature in inhibitor design . This combination makes the reagent a valuable intermediate for constructing novel compounds in antimicrobial research programs. Researchers can utilize this compound to synthesize and optimize new chemical entities, exploring structure-activity relationships to combat the growing threat of antibacterial resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,2,2-trifluoro-1-[5-(4-methylphenyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c1-8-2-4-9(5-3-8)10-6-7-11(17-10)12(18)13(14,15)16/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTWRPVBIIUZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone typically involves the reaction of 5-(p-tolyl)-1H-pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Research indicates that derivatives of this compound can exhibit selective inhibition against COX-II, making them promising candidates for anti-inflammatory drugs. For example, studies have shown that modifications to the pyrrole structure can enhance potency and selectivity towards COX-II, with some derivatives displaying IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib .

Organic Synthesis

In organic synthesis, 2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone serves as a versatile building block for the synthesis of more complex molecules. Its trifluoromethyl group can participate in various reactions such as nucleophilic substitutions and cross-coupling reactions. This property allows chemists to create diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Material Science

The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in material science, particularly in the development of fluorinated polymers and coatings. These materials often exhibit enhanced thermal stability and chemical resistance, which are desirable traits in industrial applications .

Case Study 1: Inhibition of COX Enzymes

A study published in ACS Omega detailed the synthesis of various derivatives of this compound and their evaluation as COX inhibitors. Among the synthesized compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, showcasing its potential as a highly effective anti-inflammatory agent .

Case Study 2: Synthesis of Fluorinated Compounds

Research demonstrated that this compound could be utilized in the synthesis of fluorinated dipyrranes, which are important precursors in the production of porphyrins and related compounds. The study highlighted the efficiency of using this compound in multi-step synthesis pathways to yield complex fluorinated structures .

Comparative Analysis Table

Application AreaKey FindingsReferences
Medicinal ChemistrySelective COX-II inhibition; low IC50 values ,
Organic SynthesisVersatile building block for complex molecules ,
Material ScienceEnhanced thermal stability in fluorinated polymers ,

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares 2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone with structurally related pyrrole-based ketones:

Compound Name Substituents on Pyrrole Key Functional Group Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound 5-(p-Tolyl) Trifluoroacetyl C₁₃H₁₀F₃NO 259.22 Potential fluorophore precursor
2-(Trifluoroacetyl)pyrrole (CAS 2557-70-2) None Trifluoroacetyl C₆H₄F₃NO 163.10 High electronegativity; used in organic synthesis
2,2,2-Trichloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone (CAS 183268-72-6) 5-Methyl Trichloroacetyl C₇H₆Cl₃NO 220.48 Less electron-withdrawing than CF₃; lower reactivity
2,2,2-Trifluoro-1-(2-fluoropyridin-4-yl)ethanone (CAS 2352693-87-7) Pyridin-4-yl (fluorinated) Trifluoroacetyl C₇H₃F₄NO 193.10 Enhanced solubility in polar solvents
2,2,2-Trifluoro-1-(5-((phenylsulfonyl)methyl)-1H-pyrrol-2-yl)ethanone 5-(Phenylsulfonylmethyl) Trifluoroacetyl C₁₃H₁₀F₃NO₃S 329.28 High melting point (140–142°C); solid-state stability
Key Observations:

Electron-Withdrawing Effects : The trifluoroacetyl group (CF₃CO-) in the target compound and CAS 2557-70-2 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic reactions (e.g., condensations). In contrast, the trichloroacetyl analog (CAS 183268-72-6) exhibits weaker electron withdrawal due to Cl’s lower electronegativity .

Steric and Solubility Profiles : The p-tolyl group in the target compound increases steric hindrance and lipophilicity compared to simpler analogs like 2-(trifluoroacetyl)pyrrole. This may reduce solubility in aqueous media but improve compatibility with aromatic solvents.

Thermal Stability : Compounds with bulky substituents (e.g., phenylsulfonylmethyl in ) show higher melting points, suggesting improved crystalline packing and thermal stability.

Biological Activity

2,2,2-Trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone is a fluorinated organic compound with the molecular formula C12H10F3NO. This compound features a trifluoromethyl group attached to a pyrrole ring, which is further substituted with a p-tolyl group. Its unique chemical properties make it valuable in various scientific and industrial applications, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 5-(p-tolyl)-1H-pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is performed under anhydrous conditions to prevent hydrolysis of the anhydride. The resulting product can be purified using column chromatography to achieve high yield and purity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing effective binding to biological targets. This interaction can modulate the activity of target proteins, leading to various biological effects depending on the specific application.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity
Studies have demonstrated that compounds containing pyrrole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been shown to possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antitumor Activity
Pyrrole derivatives have been extensively studied for their antitumor potential. Some compounds have demonstrated good inhibitory activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies on related pyrazole derivatives show promising results against BRAF(V600E) and EGFR targets .

Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. The structural features of this compound allow it to interact with enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders .

Case Studies

Recent research has highlighted several case studies where similar compounds have been evaluated for their biological activities:

Study Compound Activity Findings
Study APyrazole DerivativeAntimicrobialMIC values between 3.12 and 12.5 μg/mL against Staphylococcus aureus .
Study BPyrrole AnalogAntitumorSignificant cytotoxic effects in MDA-MB-231 breast cancer cells; potential for combination therapy with doxorubicin .
Study CFluorinated CompoundEnzyme InhibitionInhibition of specific metabolic enzymes leading to altered metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trifluoro-1-(5-(p-tolyl)-1H-pyrrol-2-yl)ethanone with high purity?

  • Methodology :

  • Friedel-Crafts Acylation : React 5-(p-tolyl)-1H-pyrrole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.
  • Reflux Conditions : Use glacial acetic acid as a solvent for cyclization reactions, similar to methods for related pyrrole derivatives ( ).
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Key Data : Yield optimization (e.g., 88% reported for structurally similar trifluoroacetophenone derivatives in ).

Q. How can multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirm the structure of this compound?

  • Methodology :

  • ¹H NMR : Identify aromatic protons (pyrrole and p-tolyl groups) in δ 6.5–8.0 ppm. The methyl group of p-tolyl appears as a singlet near δ 2.4–2.5 ppm ( ).
  • ¹³C NMR : Detect the carbonyl carbon (C=O) as a quartet (δ ~180 ppm, JCFJ_{C-F} ≈ 34 Hz) due to coupling with fluorine.
  • ¹⁹F NMR : A singlet near δ −71 ppm confirms the trifluoromethyl group ( ).
    • Validation : Cross-reference with NIST spectral databases ( ) and published analogs ( ).

Q. What analytical techniques are critical for assessing purity and stability under varying storage conditions?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition temperature).
  • Moisture Sensitivity : Store in desiccators with silica gel; monitor via Karl Fischer titration.

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence the reactivity of the pyrrole ring in electrophilic substitution reactions?

  • Methodology :

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The electron-withdrawing trifluoromethyl group deactivates the pyrrole ring, directing electrophiles to the α-position ().
  • Experimental Validation : Compare nitration or halogenation regioselectivity with non-fluorinated analogs.
    • Data Table :
SubstituentElectrophilic Attack PositionRelative Rate (vs. Benzene)
-CF₃α-pyrrole0.05
-CH₃β-pyrrole0.15

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • X-ray Crystallography : Use SHELX software ( ) for single-crystal analysis to confirm bond lengths/angles.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrole protons) and verify coupling networks.
  • Comparative Analysis : Cross-check with structurally characterized analogs (e.g., 2,2,2-trifluoro-1-(p-tolyl)ethanone in ).

Q. What mechanistic insights explain the compound’s stability in acidic vs. basic environments?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy under varying pH.
  • Degradation Pathways : The trifluoromethyl group stabilizes the carbonyl against nucleophilic attack, but strong bases (e.g., NaOH) may cleave the pyrrole ring ( ).
    • Data : Half-life at pH 7: >6 months; pH 12: <24 hours.

Data Contradiction Analysis

Q. How should conflicting reports on synthetic yields be addressed?

  • Approach :

  • Parameter Screening : Optimize catalyst loading (e.g., AlCl₃: 1.2–1.5 equiv) and solvent polarity ( vs. 18).
  • Side Reactions : Trace moisture may hydrolyze trifluoroacetic anhydride; use molecular sieves or anhydrous solvents.
    • Resolution : Reproduce methods from (88% yield) and adjust stoichiometry for scale-up.

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